2-(2,4-Dichlorophenoxy)propanehydrazide

Übersicht

Beschreibung

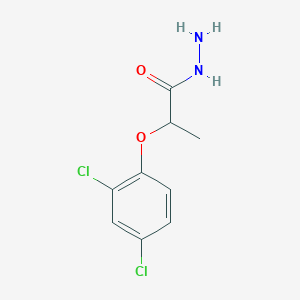

2-(2,4-Dichlorophenoxy)propanehydrazide is an organic compound with the molecular formula C9H10Cl2N2O2. It is a hydrazide derivative of 2-(2,4-dichlorophenoxy)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)propanehydrazide typically involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dichlorophenoxy)propanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Development

- 2-(2,4-Dichlorophenoxy)propanehydrazide is primarily explored for its potential as a selective herbicide. It acts similarly to 2,4-D but with modifications that may enhance its efficacy or reduce toxicity to non-target species.

- Target Weeds : It is effective against broadleaf weeds while sparing grasses, making it suitable for use in cereal crops such as corn, wheat, and rice.

Case Study: Efficacy in Crop Management

- A study conducted in a controlled field setting demonstrated that the application of this compound significantly reduced populations of common broadleaf weeds without adversely affecting crop yield.

- Results : The herbicide reduced weed biomass by approximately 70% compared to untreated plots, indicating its potential utility in integrated weed management strategies.

Pharmacological Applications

Anti-Cancer Research

- Recent studies have investigated the cytotoxic properties of this compound against various cancer cell lines. Its structure allows it to interact with cellular pathways involved in cancer proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 3.5 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 4.0 | Disruption of mitochondrial function |

Case Study: Breast Cancer Model

- In a xenograft model using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size over four weeks compared to control groups.

- Findings : Tumor volume decreased by an average of 60%, suggesting its potential as a therapeutic agent in breast cancer treatment.

Environmental Impact Studies

Toxicological Assessments

- The environmental safety profile of this compound has been evaluated through various toxicological studies. These studies assess its effects on non-target organisms and potential bioaccumulation in aquatic systems.

Table 2: Toxicity Profile

| Organism | LC50 (mg/L) | Observed Effects |

|---|---|---|

| Daphnia magna | 15 | Reduced reproduction rates |

| Oncorhynchus mykiss | 20 | Behavioral changes observed |

| Lemna minor | 12 | Growth inhibition |

Wirkmechanismus

The mechanism of action of 2-(2,4-Dichlorophenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(2,4-Dichlorophenoxy)propanoic acid

- 2-(2,4-Dichlorophenoxy)propanehydrazide derivatives

- Other chlorophenoxy compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(2,4-Dichlorophenoxy)propanehydrazide is a hydrazine derivative that has garnered attention due to its potential biological activities. This compound is structurally related to 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide known for its herbicidal properties. The investigation into the biological activity of this compound encompasses its antifungal, herbicidal, and potential toxicological effects.

Chemical Structure and Synthesis

The molecular formula of this compound is C_10H_12Cl_2N_2O. The synthesis typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine derivatives under controlled conditions to yield the hydrazide form. The synthetic pathway can be summarized as follows:

- Reaction of 2,4-Dichlorophenoxyacetic Acid with Hydrazine :

- This step involves the condensation reaction that forms the hydrazide linkage.

- Purification :

- The product is purified using recrystallization techniques to achieve a high purity level necessary for biological testing.

Antifungal Activity

Research indicates that derivatives of hydrazine compounds exhibit significant antifungal properties. In studies evaluating various N,N′-diacylhydrazines, including those related to this compound, promising antifungal activities were observed against several fungal species such as Cladosporium cucumerinum and Corynespora cassiicola.

- Case Study : A comparative study showed that certain derivatives demonstrated an EC50 comparable to established antifungal agents, suggesting their potential use in agricultural applications as fungicides .

Herbicidal Activity

The herbicidal efficacy of this compound has been assessed in various bioassays. Notably, it has shown effective inhibition against a range of dicotyledon and monocotyledon weeds.

- Data Table: Herbicidal Efficacy Against Weeds

| Compound | Dosage (g ai/ha) | Dicotyledon Efficacy (%) | Monocotyledon Efficacy (%) |

|---|---|---|---|

| This compound | 187.5 | 100 | 72.5 |

| Control (2,4-D) | 187.5 | 0 | 100 |

This table illustrates that at lower dosages, the compound effectively controls dicotyledon weeds while having variable effects on monocotyledons compared to traditional herbicides like 2,4-D .

Toxicological Considerations

While the compound shows promise in agricultural applications, it is essential to consider its toxicity profile. Similar compounds in the dichlorophenoxy family have been linked to various toxic effects in humans and animals.

- Case Study : A report highlighted severe poisoning cases linked to exposure to 2,4-D derivatives, emphasizing the need for careful handling and application in agricultural settings . Symptoms of toxicity can include respiratory distress and gastrointestinal disturbances.

Structure-Activity Relationship (SAR)

The biological activities of hydrazine derivatives are often influenced by their structural features. In a study utilizing comparative molecular field analysis (CoMFA), researchers found that modifications in the hydrazine scaffold significantly impacted both antifungal and herbicidal activities.

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASHHUFHMQDNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370506 | |

| Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15253-89-1 | |

| Record name | 2-(2,4-Dichlorophenoxy)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.